![molecular formula C11H18N2O B13270780 4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol](/img/structure/B13270780.png)
4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol is a chemical compound with the molecular formula C₁₁H₁₈N₂O and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of a pyridine ring, an ethylamino group, and a butanol moiety. It is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol typically involves the reaction of pyridine derivatives with butanol derivatives under controlled conditions. One common method involves the alkylation of pyridine with an appropriate butanol derivative in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)butan-1-ol: Similar structure but lacks the ethylamino group.
1-(Pyridin-4-yl)ethan-1-one: Contains a ketone group instead of the hydroxyl group.
4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7): Contains an oxadiazole ring instead of the butanol moiety.
Uniqueness
4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol is unique due to the combination of its pyridine ring, ethylamino group, and butanol moiety. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-(1-pyridin-4-ylethylamino)butan-2-ol |
InChI |
InChI=1S/C11H18N2O/c1-9(14)3-8-13-10(2)11-4-6-12-7-5-11/h4-7,9-10,13-14H,3,8H2,1-2H3 |
InChI Key |
FDZGWXHRXZOPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=CC=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline](/img/structure/B13270697.png)
![4-[(2-Methylcyclopentyl)amino]butan-2-ol](/img/structure/B13270722.png)
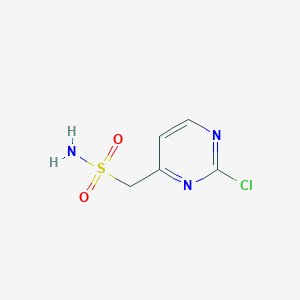
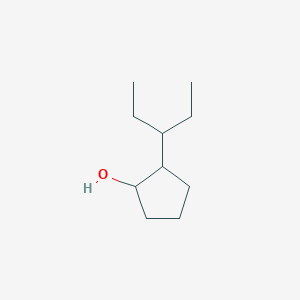
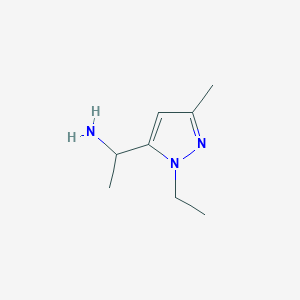
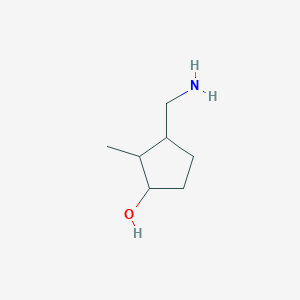
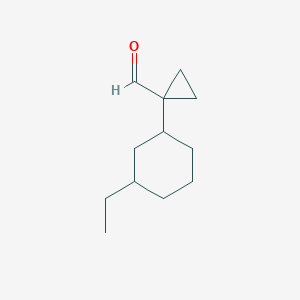
amine](/img/structure/B13270741.png)
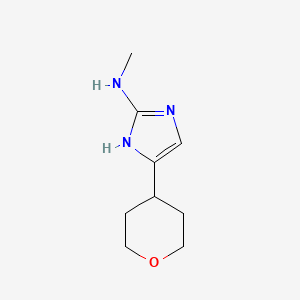
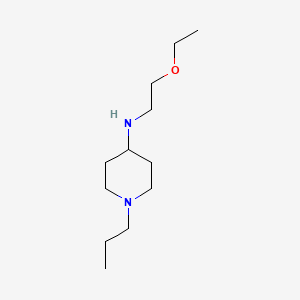
![1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B13270753.png)
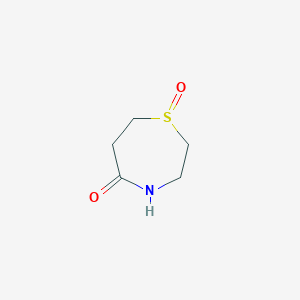
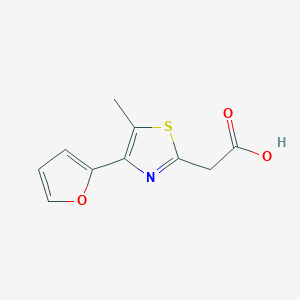
![2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13270771.png)
